molecular formula C14H15N3 B2983427 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile CAS No. 2375267-71-1

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile

Cat. No.: B2983427
CAS No.: 2375267-71-1
M. Wt: 225.295
InChI Key: MFHNHADJVQRRPA-UHFFFAOYSA-N
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Description

“2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse biological activities and are found in several drugs currently on the market .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the alkylation process of pyrazoles . For example, the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands was carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The properties of complexes formed by these compounds are largely determined by the nature of ligands bound to the metal ion .


Chemical Reactions Analysis

Pyrazole derivatives have been found to exhibit various chemical reactions. For instance, the in situ complexes of multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Scientific Research Applications

Synthesis of Heterocyclic Substances and Antimicrobial Activities

2-Arylhydrazononitriles, closely related to the chemical structure of interest, have been utilized in the synthesis of a variety of heterocyclic compounds, including indoles, triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These compounds have shown promising antimicrobial activities against various strains of Gram-negative and Gram-positive bacteria, as well as yeast. The synthetic pathways involve multiple steps, including reactions with hydroxylamine hydrochloride, cyanoacetic acid, and dimethylformamide dimethylacetal, leading to the formation of compounds with strong antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Formation of Pyrazolo[3,4-d]pyrimidines

The reaction of 1-acetyl-2-phenylhydrazine with ethoxymethylenemalononitrile, closely mimicking the core structure of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile, has led to the formation of pyrazolo[3,4-d]pyrimidines. These compounds are synthesized through a process that includes hydrolysis and annulation with methyl isocyanate, providing a valuable route to these heterocycles (Quinn, Scammells, Kennard, & Smith, 1991).

Rearrangements and Decompositions of Nitrile Imines

The thermal decomposition and rearrangements of nitrile imines, which are structurally related to the target compound, have been extensively studied, revealing pathways to azabutadienes, carbodiimides, and ketenimines. These studies contribute to our understanding of chemical activation and decomposition mechanisms in related compounds, providing insights into potential applications in synthetic chemistry (Bégué, Dargelos, Berstermann, Netsch, Bednarek, & Wentrup, 2014).

Access to Polysubstituted Bipyrazoles and Pyrazolylpyrimidines

The synthesis of polysubstituted bipyrazoles and pyrazolylpyrimidines from 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivatives demonstrates the versatility of nitrile-containing compounds in creating complex heterocyclic structures. These products have potential applications in materials science and pharmaceuticals, highlighting the diverse synthetic utility of compounds similar to this compound (Dawood, Farag, & Ragab, 2004).

Anti-inflammatory Activity of Polymorphic Compounds

Studies on the anti-inflammatory activity of polymorphic compounds, including derivatives of pyridinones similar in complexity to the target chemical, have provided insights into their potential therapeutic applications. The polymorphic nature of these compounds affects their solubility, thermal stability, and biological activities, indicating the importance of structural analysis in the development of pharmaceuticals (Rai, Singh, Khanam, & Tewari, 2016).

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against several human cell lines .

Mode of Action

Related compounds have been shown to inhibit the phosphorylation of akt and s6 proteins, which are key components of the pi3k/akt/mtor signaling pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer.

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR signaling pathway based on the inhibition of AKT and S6 proteins . This pathway plays a critical role in regulating the cell cycle, and its disruption can lead to apoptosis, or programmed cell death.

Result of Action

Related compounds have demonstrated cytotoxic properties, suggesting that this compound may also induce cell death .

Future Directions

The future research directions could involve further exploration of the biological activities of “2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile” and its derivatives, as well as the development of more potent and safe synthetic methodologies for these compounds .

Properties

IUPAC Name

2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11-9-13(14(2,3)10-15)16-17(11)12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHNHADJVQRRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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